
4-Desisopropyl-4-isobutyl Imazethapyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Desisopropyl-4-isobutyl Imazethapyr is a derivative and impurity of Imazethapyr, a well-known herbicide. Imazethapyr belongs to the imidazolinone class of herbicides and is widely used in agriculture to control a broad spectrum of weeds. The compound this compound is primarily studied for its role in biological studies to evaluate the effects on non-target vegetation within agroecosystems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Imazethapyr involves several steps, starting with the synthesis of 5-ethyl-2,3-pyridinedicarboxylic anhydride from 5-ethyl pyridinedicarboxylic acid. This intermediate is then reacted with 2-amino-2,3-dimethylbutyronitrile to form 2-[(1-nitrile-1,2-dimethylpropyl)-formylamino]-5-ethylnicotinic acid. The final steps involve hydrolyzing the nitrile group in sodium hydroxide or hydrogen peroxide to form an amide, followed by cyclization and acidification to yield Imazethapyr .
Industrial Production Methods: Industrial production of Imazethapyr typically involves optimizing the reaction conditions to achieve high yields and stable crystal forms. The process includes adding acid to an aqueous solution of Imazethapyr salt containing a crystallization modifier to precipitate the crystals. Common crystallization modifiers include benzene, alkylbenzene, or halogenated alkanes .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Desisopropyl-4-isobutyl Imazethapyr, like its parent compound Imazethapyr, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-Desisopropyl-4-isobutyl Imazethapyr is primarily used in scientific research to study its effects on non-target vegetation within agroecosystems. It is also used to evaluate the toxicological effects of herbicide formulations on various organisms, including microalgae and higher plants . Additionally, the compound is studied for its potential environmental impact and persistence in soil and water bodies .
Mécanisme D'action
The mechanism of action of 4-Desisopropyl-4-isobutyl Imazethapyr is similar to that of Imazethapyr. It inhibits the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition disrupts protein synthesis, leading to cell death and effective weed control .
Comparaison Avec Des Composés Similaires
Imazethapyr: The parent compound, widely used as a herbicide.
Imazapic: Another imidazolinone herbicide with similar properties.
Imazamox: A related compound used for post-emergence weed control.
Uniqueness: 4-Desisopropyl-4-isobutyl Imazethapyr is unique due to its specific structural modifications, which make it an impurity of Imazethapyr. These modifications can influence its biological activity and environmental behavior, making it a valuable compound for studying the effects of herbicide impurities .
Propriétés
Formule moléculaire |
C16H21N3O3 |
|---|---|
Poids moléculaire |
303.36 g/mol |
Nom IUPAC |
5-ethyl-2-[4-methyl-4-(2-methylpropyl)-5-oxo-1H-imidazol-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H21N3O3/c1-5-10-6-11(14(20)21)12(17-8-10)13-18-15(22)16(4,19-13)7-9(2)3/h6,8-9H,5,7H2,1-4H3,(H,20,21)(H,18,19,22) |
Clé InChI |
HJVANJUDRBPRGO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)CC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


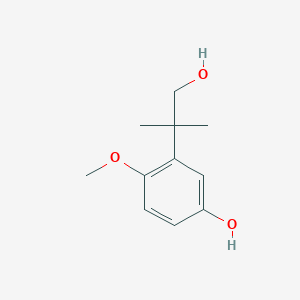
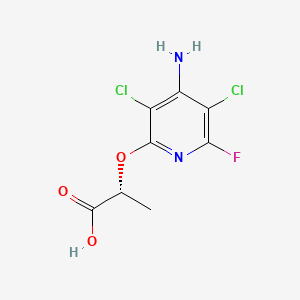
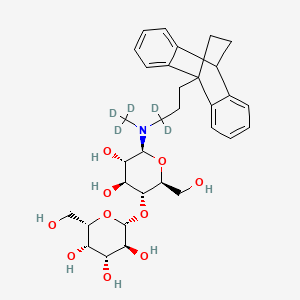
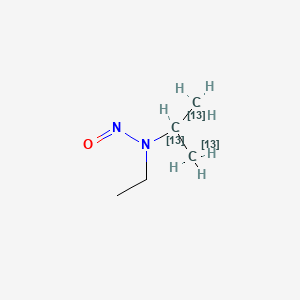
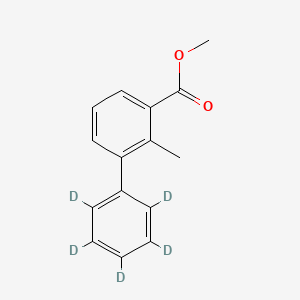
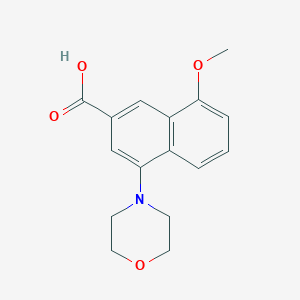
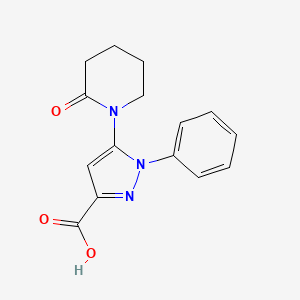
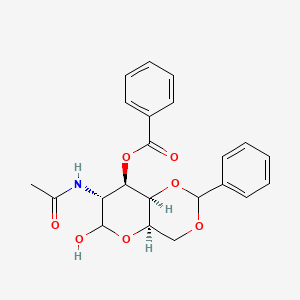
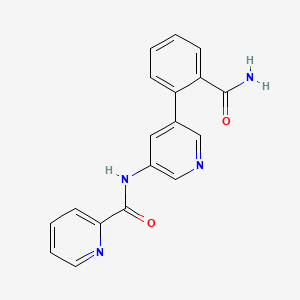
![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
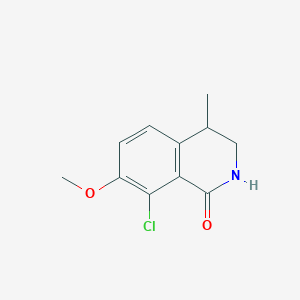
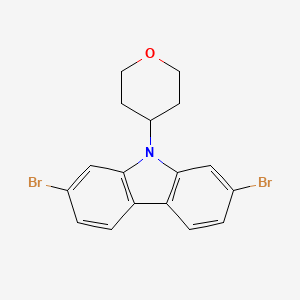
![[(7S,8S,10S)-7-[[1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B13841208.png)

